molecular formula C11H6F3N3S B5514907 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B5514907
M. Wt: 269.25 g/mol
InChI Key: XAUDQVJKUIGWGD-UHFFFAOYSA-N
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Description

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a phenyl ring attached to an imidazo[2,1-b][1,3,4]thiadiazole core. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[2,1-b][1,3,4]thiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying chemical and physical properties .

Scientific Research Applications

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the phenyl and trifluoromethyl groups in 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole imparts unique properties that are not observed in similar compounds. These include enhanced lipophilicity, increased membrane permeability, and specific electronic characteristics that make it particularly useful in both medicinal and material science applications .

Properties

IUPAC Name

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3S/c12-11(13,14)9-16-17-6-8(15-10(17)18-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDQVJKUIGWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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